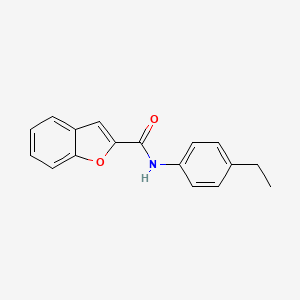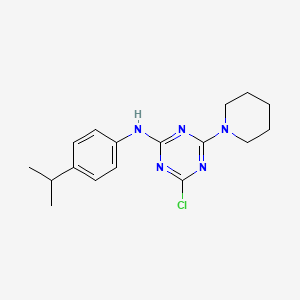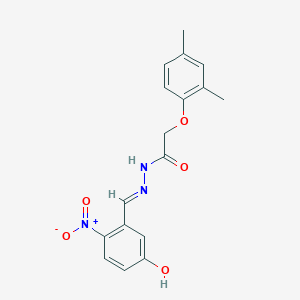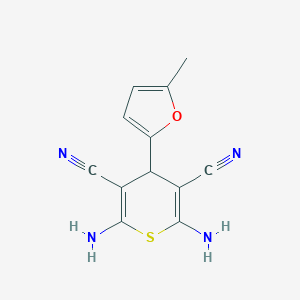![molecular formula C15H12Cl2O4S2 B5507283 2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid often involves complex reactions including sulfonylation, chlorination, and ethylation. For example, derivatives of benzoic acid are typically synthesized through modification of the benzene ring and introducing sulfonyl and chloro groups through specific reagents and conditions (Dack et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds shows that they may contain nearly planar segments with different groups attached, affecting their overall chemical behavior and interaction with other molecules. For instance, 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one has been studied for its planar segments and the angles between different planes in the molecule, providing insights into the spatial arrangement of atoms (Krishnaiah et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and thio groups are crucial in the synthesis and functionality of similar compounds. These reactions often involve nucleophilic substitutions and additions that are key to modifying the chemical structure for specific purposes, such as in the synthesis of antimicrobial agents or reaction with nucleophiles (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Properties like melting points, solubility, and crystalline structure can be determined through various analytical methods. For example, the crystalline structure and physical characteristics of compounds with sulfonyl groups have been extensively studied using X-ray crystallography and other techniques to understand their behavior under different conditions (Morohashi et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are significantly influenced by the presence of chloro, sulfonyl, and thio groups. These properties are often explored through studies involving the reactivity of similar compounds with various nucleophiles and electrophiles, providing insights into their potential applications and chemical behavior (Wada et al., 1982).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity :
- A study by Fondjo and Döpp (2006) discusses the cycloaddition reactions of electron-poor alkenes with benzopyrano(3,4-c)annelated 2-aminothiophenes. These reactions lead to the replacement of the fused thiophene ring with a benzene ring, introducing new substituents that could be analogous to the structure of 2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid (Fondjo & Döpp, 2006).
Molecular Structure Analysis :
- Research by Krishnaiah et al. (1995) analyzed the molecular structure of a compound with similar functional groups. This study provides insights into the structural analysis of related compounds, which is crucial in understanding their chemical properties and potential applications (Krishnaiah et al., 1995).
Biological Activity and Potential Pharmaceutical Applications :
- Brown and Foubister (1984) explored the binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids. They discussed the blood glucose level lowering activity, which may be relevant for understanding the biological activity of similar compounds (Brown & Foubister, 1984).
Polymer Synthesis and Properties :
- Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which include sulfonic acid moieties. This research is relevant for understanding how similar structures might behave in polymer synthesis and their potential applications in materials science (Ghassemi & McGrath, 2004).
Chemical Transformation in Environmental Conditions :
- A study by Xiao et al. (2013) on the transformation mechanism of benzophenone-4 in chlorination disinfection environments provides insights into how similar compounds might behave under environmental stress, which is crucial for assessing their stability and potential environmental impact (Xiao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4S2/c16-10-1-4-12(5-2-10)23(20,21)8-7-22-11-3-6-14(17)13(9-11)15(18)19/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDDGAUGURLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCSC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)


![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)